5-fluoropentane-1-thiol
Description
Overview of Linear Fluorinated Alkane Thiols in Academic Literature
Linear alkanes featuring both a fluorine atom and a thiol group represent a specific class of molecules that combine the properties of both functionalities. Research into these compounds is often driven by materials science applications, such as creating specialized surfaces, and by synthetic chemistry, for use as unique building blocks.
5-Fluoropentane-1-thiol is a bifunctional linear alkane. Its structure consists of a five-carbon chain with a thiol group (-SH) at one terminus (position 1) and a fluorine atom at the other (position 5). This arrangement isolates the electronic effects of the two functional groups at opposite ends of the alkyl chain. The terminal fluorine atom lowers the hydrophobicity of the alkane chain compared to its non-fluorinated analog, pentanethiol. thieme-connect.de The thiol group provides a reactive handle for nucleophilic reactions or for anchoring the molecule to metal surfaces.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 592-81-4 sigmaaldrich.com |
| Molecular Formula | C₅H₁₁FS |
| InChI Key | VHJHBEKHDCRCIN-UHFFFAOYSA-N sigmaaldrich.com |
Note: Detailed physical properties like boiling point and density are not widely published, reflecting the compound's status as a specialized research chemical.
The synthesis of this compound can be envisioned from precursors like 1-bromo-5-fluoropentane (B147514), a commercially available building block. biosynth.comchemicalbook.comchemscene.comontosight.ai
The combination of fluorine and thiol chemistry has led to significant advancements in several fields. Early research focused on using terminally fluorinated alkanethiols to form self-assembled monolayers (SAMs) on gold and other metal surfaces. researchgate.netresearchgate.net These fluorinated SAMs exhibit enhanced thermal stability and are more oleophobic and hydrophobic than their hydrocarbon counterparts, making them useful for creating low-friction, non-wetting surfaces. researchgate.netpolimi.it
More recently, the synergy between fluorine and thiols has been exploited in synthetic organic chemistry. The development of the para-fluoro-thiol reaction (PFTR) demonstrated a highly efficient method for ligating thiols to pentafluorophenyl (PFP) moieties under mild conditions. researchgate.net This reaction's high selectivity for thiols has established it as a powerful tool in polymer synthesis and modification. researchgate.net Building on this concept, researchers have developed fluorine-thiol displacement reactions (FTDR) for the functionalization and cyclization of unprotected peptides, creating new molecular structures with improved stability and cell permeability. biorxiv.orgdntb.gov.uanih.gov These methodologies highlight a modern approach where the C-F bond, typically known for its inertness, is strategically activated for reaction with a thiol nucleophile.
Scope and Research Aims Pertaining to this compound
The specific structure of this compound makes it a compound of interest for targeted research applications. The presence of a terminal thiol group allows for its use in forming self-assembled monolayers on surfaces, while the terminal fluorine atom provides a way to precisely tune the surface energy and hydrophobicity of the resulting film.
Research aims pertaining to this molecule could include:
Materials Science: Investigating the properties of SAMs formed from this compound to understand how a single, terminal fluorine atom influences monolayer packing, stability, and interfacial properties compared to both non-fluorinated and perfluorinated alkanethiols.
Synthetic Chemistry: Employing this compound as a specialized building block. The fluorinated alkyl chain could be incorporated into larger molecules, such as pharmaceuticals or agrochemicals, to impart desirable properties like increased metabolic stability or modified lipophilicity.
Medicinal Chemistry: Using it as a fragment in drug discovery to probe the effects of a fluorinated alkylthiol moiety on protein-ligand binding interactions.
In essence, this compound serves as a model compound for exploring the fundamental interplay between a reactive thiol and a property-modifying terminal fluorine atom at the ends of a flexible hydrocarbon spacer.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Bromo-5-fluoropentane |
| 5-fluorouracil |
| Cysteine |
| Methionine |
| Pentanethiol |
| Thioethers |
| Thioesters |
| Thioacetals |
| 1H,1H,2H,2H-perfluorodecanethiol |
| Cyclohexanethiol |
| Perfluoroalkylsulfur pentafluorides |
| Triflic acid |
| Trifluoroacetic acid |
| 1,3-benzenedimethanethiol |
| 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid |
| 5F-PB-22 |
| 1,5-dibromopentane |
Properties
CAS No. |
592-81-4 |
|---|---|
Molecular Formula |
C5H11FS |
Molecular Weight |
122.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 5 Fluoropentane 1 Thiol
Retrosynthetic Analysis and Precursor Selection
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comdeanfrancispress.com For 5-fluoropentane-1-thiol, the primary disconnection occurs at the carbon-sulfur bond, identifying a suitable sulfur nucleophile and a five-carbon electrophile as key precursors.
A logical retrosynthetic disconnection of the C-S bond in this compound points to a 5-fluoropentyl electrophile and a thiolating agent. This approach simplifies the synthesis to the formation of this single bond in the final step.
Halogenated Pentane (B18724) Derivatives as Starting Materials
Halogenated alkanes are common precursors in the synthesis of thiols due to the good leaving group ability of halogens in nucleophilic substitution reactions.
1-Bromo-5-fluoropentane (B147514) stands out as a primary intermediate for the synthesis of this compound. chemicalbook.combiosynth.comchemicalbook.com The bromine atom serves as an excellent leaving group for the subsequent nucleophilic substitution, while the fluorine atom is relatively unreactive under these conditions, ensuring its retention in the final product.
Properties of 1-Bromo-5-fluoropentane:
| Property | Value |
|---|---|
| CAS Number | 407-97-6 |
| Molecular Formula | C5H10BrF |
| Molecular Weight | 169.04 g/mol |
| Boiling Point | 162 °C |
| Density | 1.360 g/cm³ |
This data is compiled from multiple sources. biosynth.comcarolinachemical.com
When selecting a halogenated precursor, the differential reactivity of the halogens is a critical consideration. In a molecule like 1-bromo-5-fluoropentane, the C-Br bond is significantly more susceptible to nucleophilic attack than the C-F bond. This is due to the lower bond dissociation energy of the C-Br bond and the better leaving group ability of the bromide ion compared to the fluoride (B91410) ion. This inherent selectivity allows for the targeted displacement of the bromine atom without affecting the fluorine atom, making it an ideal precursor.
Fluorine-Containing Building Blocks for Thiol Generation
An alternative retrosynthetic approach involves starting with a fluorine-containing building block and subsequently introducing the thiol group. However, given the commercial availability and straightforward reactivity of 1-bromo-5-fluoropentane, this is the more common and efficient strategy. Other fluorinated pentane derivatives could theoretically be used, but their synthesis might be more complex.
Carbon-Sulfur Bond Formation Approaches
The formation of the carbon-sulfur bond is the pivotal step in the synthesis of this compound.
Nucleophilic Substitution Reactions with Sulfur Nucleophiles
The most direct method for the synthesis of thiols from alkyl halides is through a nucleophilic substitution reaction (SN2). cdnsciencepub.comlibretexts.orgchemistrysteps.com This involves the reaction of the alkyl halide with a sulfur-containing nucleophile.
A common method for the preparation of thiols is the reaction of an alkyl halide with sodium hydrosulfide (B80085) (NaSH). chemistrysteps.com In this case, 1-bromo-5-fluoropentane would be treated with NaSH in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone. The hydrosulfide ion (SH-) acts as the nucleophile, displacing the bromide ion to form the desired thiol.
An alternative and often preferred method involves the use of thiourea (B124793). youtube.com This two-step process first involves the reaction of the alkyl halide with thiourea to form a stable, odorless isothiouronium salt. This salt is then hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield the thiol. This method is advantageous as it avoids the use of gaseous and foul-smelling hydrogen sulfide (B99878) that can be produced when using NaSH.
Reaction Scheme:
Formation of the Isothiouronium Salt:
1-Bromo-5-fluoropentane + Thiourea → 5-Fluoropentylisothiouronium bromide
Hydrolysis:
5-Fluoropentylisothiouronium bromide + Sodium Hydroxide → this compound + Urea + Sodium Bromide
This approach provides a reliable and high-yielding route to this compound.
Thia-Michael Addition Strategies
The Thia-Michael addition is a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. ias.ac.in While this is a powerful method for C-S bond formation, its application to the synthesis of this compound is not direct. A suitable Michael acceptor, such as a 5-fluoro-substituted α,β-unsaturated system, would be required. The synthesis of such a precursor could be complex, making this a less common approach for this specific target. In principle, if a suitable acceptor were available, the addition of a thiol-containing nucleophile, followed by subsequent chemical modifications, could potentially lead to the desired product.
Reductive Cleavage of Sulfur-Containing Precursors
The reduction of disulfides is a common and efficient method for the preparation of thiols. This strategy involves the synthesis of a symmetrical disulfide precursor, which is then cleaved to yield two equivalents of the thiol.
For this compound, the corresponding disulfide, bis(5-fluoropentyl) disulfide, would be the precursor. This disulfide can be prepared by reacting 1-bromo-5-fluoropentane with sodium disulfide (Na2S2). The subsequent reductive cleavage of the disulfide can be achieved using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4), triphenylphosphine (B44618) (PPh3) in the presence of water, or zinc dust in an acidic medium.
Table 3: Reductive Cleavage of Bis(5-fluoropentyl) Disulfide
| Step | Reactants | Reagents | Product |
| 1 | 1-Bromo-5-fluoropentane, Sodium Disulfide | Ethanol/Water | Bis(5-fluoropentyl) disulfide |
| 2 | Bis(5-fluoropentyl) disulfide | Sodium Borohydride, THF/Ethanol | This compound |
Fluorine Introduction Strategies
An alternative synthetic approach involves the introduction of the fluorine atom onto a pre-existing pentanethiol backbone.
Direct fluorination of alkanes or functionalized alkanes with elemental fluorine (F2) is often a highly exothermic and non-selective process. nih.govmdpi.com In the case of pentane-1-thiol, the presence of multiple, chemically similar C-H bonds would likely lead to a mixture of mono- and poly-fluorinated products, with poor regioselectivity. Furthermore, the thiol group itself is susceptible to oxidation under the harsh conditions of direct fluorination. These factors make direct fluorination an impractical and challenging method for the selective synthesis of this compound.
Nucleophilic fluorination is a more controlled and selective method for introducing fluorine. This approach typically involves the displacement of a good leaving group, such as a tosylate or mesylate, with a fluoride ion source.
To apply this strategy to the synthesis of this compound, a precursor with a leaving group at the 5-position and a thiol or protected thiol at the 1-position is required. For instance, 5-hydroxypentane-1-thiol could be a suitable starting material. The thiol group would first need to be protected, for example, as a trityl thioether, to prevent its interference in subsequent steps. The hydroxyl group could then be converted to a good leaving group, such as a mesylate, by reaction with methanesulfonyl chloride. Nucleophilic displacement of the mesylate group with a fluoride source, such as potassium fluoride in the presence of a phase-transfer catalyst, would introduce the fluorine atom. Finally, deprotection of the trityl group under acidic conditions would yield the desired this compound.
Table 4: Nucleophilic Fluorination of a Mesylate Precursor
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | 5-Hydroxypentane-1-thiol | Trityl chloride, Triethylamine | 5-Hydroxy-1-(tritylthio)pentane |
| 2 | 5-Hydroxy-1-(tritylthio)pentane | Methanesulfonyl chloride, Triethylamine | 5-((Methylsulfonyl)oxy)-1-(tritylthio)pentane |
| 3 | 5-((Methylsulfonyl)oxy)-1-(tritylthio)pentane | Potassium fluoride, Phase-transfer catalyst | 5-Fluoro-1-(tritylthio)pentane |
| 4 | 5-Fluoro-1-(tritylthio)pentane | Trifluoroacetic acid, Triethylsilane | This compound |
Electrophilic Fluorination Methodologies
The synthesis of organofluorine compounds has traditionally relied on nucleophilic fluorination methods. However, electrophilic fluorination has emerged as a powerful alternative, involving the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org This approach circumvents the need for harsh conditions often associated with nucleophilic methods. For the synthesis of this compound, this strategy would typically involve the generation of a carbanion from a suitable pentane-1-thiol precursor, which is then quenched with an electrophilic fluorinating agent.
Reagents containing a nitrogen-fluorine (N-F) bond are the most common, safe, and effective electrophilic fluorinating agents. wikipedia.org Compounds such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used. wikipedia.orgrsc.orgnih.gov The mechanism, while still a subject of some debate, is often depicted as proceeding through an SN2 pathway. wikipedia.org
A potential electrophilic fluorination route to a protected version of this compound could start with a derivative of pentane-1-thiol, such as a triphenylmethyl (trityl) protected thiol. The terminal methyl group would be functionalized to facilitate the formation of a nucleophilic carbon center. This carbanion could then react with an electrophilic fluorine source like Selectfluor to introduce the fluorine atom at the 5-position. Subsequent deprotection of the thiol group would yield the final product. nih.govgoogle.com
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Structure | Key Features |
|---|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | (C₆H₅SO₂)₂NF | Highly effective, crystalline solid, widely used in organic synthesis. wikipedia.orgrsc.org |
| Selectfluor® | F-TEDA-BF₄ | (C₇H₁₄N₂)F ₂ | Cationic reagent, highly effective, and relatively safe to handle. wikipedia.orgnih.gov |
Advanced Synthetic Techniques and Optimization
Modern organic synthesis increasingly focuses on developing methodologies that are not only effective but also efficient, scalable, and sustainable. For a target molecule like this compound, advanced techniques such as protecting-group-free synthesis and flow chemistry, coupled with rigorous optimization of reaction conditions, are paramount.
Protecting-Group-Free Synthesis Methodologies
In the context of this compound, a PGFS approach would aim to avoid masking the reactive thiol functional group. Thiols are susceptible to oxidation, forming disulfides, which is a primary reason for their protection. A direct, protecting-group-free synthesis could be envisioned starting from 1-bromo-5-fluoropentane. This precursor can be synthesized from 5-bromopentan-1-ol. chemicalbook.com The conversion to the thiol can be achieved by reacting 1-bromo-5-fluoropentane with a sulfur nucleophile like thiourea followed by hydrolysis, or with sodium hydrosulfide. thieme-connect.de This pathway directly forms the C-S bond without requiring a protecting group on the sulfur, representing an efficient and atom-economical route. The invention of chemoselective methodologies is crucial for the successful execution of such strategies. researchgate.net
Flow Chemistry Approaches for Scalability and Efficiency
Flow chemistry, where reactions are performed in continuous-flowing streams within a network of tubes or microreactors, offers significant advantages over traditional batch processing. researchgate.netthieme-connect.de These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, precise control over reaction parameters (temperature, pressure, and residence time), and straightforward scalability. umontreal.canih.govdigitellinc.com
A flow chemistry process for the synthesis of this compound could be designed for the nucleophilic substitution step converting 1-bromo-5-fluoropentane to the final product. A solution of the alkyl halide and a sulfur source (e.g., sodium hydrosulfide or thiourea in a suitable solvent) would be pumped through a heated reactor coil or a packed-bed reactor. nih.gov The precise temperature control afforded by flow reactors can minimize side reactions, while the rapid mixing ensures high conversion rates. nih.gov This setup allows for the continuous production of the target compound, making it highly efficient for large-scale synthesis. researchgate.netrsc.org The integration of in-line purification modules can further streamline the process, leading to a fully automated synthesis.
Chemoselective Synthesis Pathways
Chemoselectivity—the ability to react with one functional group in the presence of others—is fundamental to efficient organic synthesis. In synthesizing this compound, two key functional groups are introduced: the fluorine atom and the thiol group. A successful synthesis must control the introduction of these groups without unintended reactions.
One chemoselective strategy involves the conversion of a bifunctional precursor like 5-chloropentan-1-ol. The hydroxyl group can be selectively converted to a fluorine atom using a deoxofluorination reagent (e.g., DAST or Deoxo-Fluor®). Subsequently, the chloro group can be converted to the thiol. An alternative is the nucleophilic substitution of a halide with a sulfur reagent. For instance, in the reaction between 1-bromo-5-fluoropentane and sodium hydrosulfide, the hydrosulfide ion selectively attacks the carbon bearing the bromine atom, as the C-Br bond is significantly more labile than the C-F bond under these conditions. This difference in reactivity allows for the chemoselective formation of the thiol without displacing the fluoride. rsc.org
Catalyst Selection and Reaction Condition Optimization
The optimization of reaction conditions is a critical process for maximizing yield, purity, and efficiency while minimizing cost and environmental impact. sigmaaldrich.comscielo.br Key parameters that are typically varied include the choice of catalyst, solvent, temperature, reaction time, and stoichiometry of reagents. nih.govwhiterose.ac.uk
For the synthesis of this compound from 1-bromo-5-fluoropentane, a phase-transfer catalyst (PTC) could be employed if using a biphasic system with an aqueous solution of a sulfur nucleophile like sodium hydrosulfide. The selection of the optimal PTC is crucial. A screening process, as illustrated in the hypothetical data table below, would be undertaken to identify the most effective catalyst and conditions.
Table 2: Hypothetical Optimization of Thiol Synthesis via Phase-Transfer Catalysis Reaction: 1-bromo-5-fluoropentane + NaSH (aq) → this compound
| Entry | Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | Toluene (B28343) | 80 | 12 | <10 |
| 2 | TBAB | Toluene | 80 | 6 | 75 |
| 3 | TBAB | Toluene | 100 | 4 | 88 |
| 4 | TBAB | Xylene | 100 | 4 | 85 |
| 5 | Aliquat 336 | Toluene | 100 | 4 | 92 |
This data is illustrative and serves to demonstrate an optimization process.
The results would guide the selection of Aliquat 336 as the catalyst and a reaction temperature of 100°C for 4 hours in toluene to achieve the highest yield. Such systematic optimization is essential for developing robust and economically viable synthetic processes. scielo.br
Chemical Reactivity and Mechanistic Investigations of 5 Fluoropentane 1 Thiol
Reactivity of the Thiol Group (-SH)
The sulfur atom in the thiol group of 5-fluoropentane-1-thiol possesses lone pairs of electrons and can be readily deprotonated to form a thiolate anion, rendering it a strong nucleophile. This inherent nucleophilicity is the basis for its participation in numerous addition and substitution reactions.
The thiol group is a soft nucleophile, a characteristic that governs its reactivity profile. The high polarizability of the sulfur atom contributes to its strong nucleophilic character. masterorganicchemistry.com Thiolates, the conjugate bases of thiols, are even more potent nucleophiles and are readily formed in the presence of a base. masterorganicchemistry.comlibretexts.org
This compound can participate in Michael-type addition reactions, a class of conjugate additions that are highly efficient for the formation of carbon-sulfur bonds. sci-hub.sewikipedia.org In this reaction, the thiol, acting as a Michael donor, adds to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.org This reaction is a prime example of "click chemistry" due to its high efficiency, mild reaction conditions, and minimal byproducts. sci-hub.seyoutube.com
The mechanism of the base-catalyzed thiol-Michael addition involves the deprotonation of the thiol by a base to form a highly nucleophilic thiolate anion. researchgate.netnih.gov This thiolate then attacks the β-carbon of the Michael acceptor, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final thioether product. sci-hub.semasterorganicchemistry.com Alternatively, the reaction can be initiated by a nucleophile, which activates the Michael acceptor. nih.gov
| Aspect | Description | Significance |
|---|---|---|
| Reaction Type | Conjugate (1,4) addition | Forms a stable carbon-sulfur bond. |
| Thiol Role | Michael Donor (Nucleophile) | The sulfur atom attacks the electrophilic β-carbon. |
| Acceptor | α,β-Unsaturated Carbonyl Compound | Provides the electrophilic site for nucleophilic attack. |
| Catalysis | Base-catalyzed or Nucleophile-initiated | Facilitates the formation of the reactive thiolate or activates the acceptor. |
| Classification | Click Chemistry | Denotes high efficiency, selectivity, and mild reaction conditions. sci-hub.se |
The thiolate derived from this compound is an excellent nucleophile for S(_N)2 reactions. Thiols and their conjugate bases, thiolates, are generally more nucleophilic than their alcohol and alkoxide counterparts. masterorganicchemistry.comlibretexts.org This enhanced nucleophilicity is attributed to the greater polarizability of the sulfur atom compared to oxygen. masterorganicchemistry.com
In a typical S(_N)2 reaction, the thiolate anion will attack a primary or secondary alkyl halide, displacing the halide leaving group and forming a thioether. libretexts.org The reaction proceeds with an inversion of stereochemistry at the electrophilic carbon center. masterorganicchemistry.com Due to the lower basicity of thiolates compared to alkoxides, S(_N)2 reactions with thiolates are less prone to competing elimination (E2) reactions, particularly with secondary substrates. masterorganicchemistry.com
| Characteristic | Thiolate (RS⁻) | Alkoxide (RO⁻) |
|---|---|---|
| Nucleophilicity | Higher | Lower |
| Basicity | Lower | Higher |
| Polarizability | Higher | Lower |
| Propensity for E2 | Lower | Higher |
The reactivity of the thiol group can be utilized in orthogonal ligation strategies. Orthogonal chemistry refers to a set of reactions that can occur in the same vessel without interfering with one another. Thiol-ene "click" chemistry, a radical-mediated addition of a thiol to an alkene, is considered a biocompatible and orthogonal reaction. nih.gov This allows for the specific modification of molecules in the presence of other functional groups.
The thiol-Michael addition can also be part of an orthogonal reaction scheme. By carefully selecting the reaction conditions and the nature of the Michael acceptor, the thiol group can react selectively in the presence of other nucleophilic functional groups. semanticscholar.org This chemoselectivity is a cornerstone of modern bioconjugation and materials science. nih.gov
The thiol group of this compound is susceptible to oxidation, most commonly leading to the formation of a disulfide bond. This reversible reaction is a key process in various biological and chemical systems. libretexts.org
The formation of disulfide bonds from thiols can be achieved through a process termed "redox-click chemistry". chemrxiv.orgresearchgate.net This approach offers high reactivity and selectivity for disulfide synthesis. chemrxiv.org The oxidation of thiols to disulfides can be accomplished using mild oxidizing agents such as iodine (I(_2)) or under more controlled conditions using specific reagents that promote this transformation. libretexts.org The reaction involves the coupling of two thiol molecules to form a disulfide, with the concomitant reduction of the oxidizing agent. chemrxiv.org This type of reaction is noted for its high thermodynamic driving force, simple reaction conditions, and high yields, fitting the criteria for a "click" reaction. chemrxiv.orgresearchgate.net
The mechanism of disulfide bond formation often proceeds through a thiol-disulfide exchange, which involves a series of S(_N)2 reactions where a thiolate anion attacks a sulfur atom of a disulfide bond. nih.govresearchgate.net
| Principle | Description |
|---|---|
| Reactants | Two thiol molecules (e.g., this compound) |
| Product | A disulfide-linked dimer |
| Process | Oxidation of the thiol groups |
| Key Features | High efficiency, selectivity, and mild conditions. chemrxiv.org |
| Reversibility | The disulfide bond can be reduced back to thiols. libretexts.org |
Oxidation Reactions and Disulfide Formation
Formation of Higher Oxidation State Sulfur Species
The thiol functionality of this compound is susceptible to oxidation, yielding a range of sulfur species with higher oxidation states. The outcome of the oxidation is contingent on the oxidizing agent employed. Mild oxidants typically convert thiols to disulfides. Progressively stronger oxidation conditions can lead to the formation of sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). acs.orgresearchgate.netnih.gov For instance, hydrogen peroxide is a common oxidant that can mediate the stepwise oxidation from a thiol to a sulfonic acid. acs.orgnih.gov While sulfenic acids are often transient intermediates, sulfinic and sulfonic acids are generally more stable. nih.govresearchgate.net The reaction of a thiol with hydrogen peroxide is understood to proceed via the nucleophilic attack of the thiolate anion on the peroxide. nih.gov
The remote fluorine atom in the 5-position of the pentyl chain is not expected to significantly alter the mechanistic pathways of these oxidation reactions at the sulfur atom. Its primary influence would be on the physicochemical properties of the resulting oxidized products.
Table 1: Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Product | Sulfur Oxidation State |
|---|---|---|---|
| This compound (R-SH) | Mild (e.g., I₂) | 5-Fluoropentyl disulfide (R-S-S-R) | -1 |
| This compound (R-SH) | Controlled (e.g., H₂O₂) | 5-Fluoropentane-1-sulfenic acid (R-SOH) | 0 |
| This compound (R-SH) | Moderate (e.g., H₂O₂) | 5-Fluoropentane-1-sulfinic acid (R-SO₂H) | +2 |
| This compound (R-SH) | Strong (e.g., KMnO₄) | 5-Fluoropentane-1-sulfonic acid (R-SO₃H) | +4 |
R represents the 5-fluoropentyl group.
Thiol-Ene Click Reactions
This compound is an excellent substrate for thiol-ene click reactions, a powerful method for forming carbon-sulfur bonds. nih.govrsc.orgresearchgate.net This reaction proceeds via a free-radical chain mechanism, typically initiated by photolysis or a thermal initiator. wikipedia.orgalfa-chemistry.com The process begins with the generation of a thiyl radical (RS•) from the thiol. This radical then adds to an alkene in an anti-Markovnikov fashion to form a carbon-centered radical. wikipedia.org Subsequently, this new radical abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product. wikipedia.org
The thiol-ene reaction is valued for its high efficiency, rapid reaction rates, stereoselectivity, and high yields, fulfilling the criteria of a "click" reaction. nih.govresearchgate.netwikipedia.org These reactions are also known for their tolerance to a wide range of functional groups and can often be conducted under ambient conditions. nih.gov The inclusion of the 5-fluoropentyl group can be used to introduce fluorine into molecules, potentially altering properties like hydrophobicity and metabolic stability.
Thiol-Para-Fluoro (TPF) Reactions (as a nucleophile)
In Thiol-Para-Fluoro (TPF) reactions, this compound functions as a nucleophile. nih.gov This reaction is a type of nucleophilic aromatic substitution where a thiolate anion displaces a fluorine atom, typically positioned para to an activating group on an aromatic ring. researchgate.netrsc.orgnii.ac.jp The reaction is initiated by deprotonating the thiol with a base to generate the more nucleophilic thiolate anion. researchgate.net This thiolate then attacks the electron-deficient aromatic ring, leading to the substitution of the fluorine atom. researchgate.net
The efficiency of the TPF reaction is highly dependent on the electronic properties of the aromatic substrate, with electron-withdrawing groups enhancing the ring's susceptibility to nucleophilic attack. researchgate.net This methodology has become a valuable tool in polymer and materials science for surface modification and synthesis. rsc.orgnih.gov
Table 2: Examples of Thiol-Para-Fluoro Reactions
| Aromatic Substrate | Base | Product |
|---|---|---|
| Pentafluorobenzene | Et₃N | 1-(5-Fluoropentylthio)-2,3,5,6-tetrafluorobenzene |
Ligand Formation in Coordination Chemistry
Thiols and their conjugate bases, thiolates, are well-established ligands in coordination chemistry, readily forming complexes with a wide array of transition metals. wikipedia.org this compound, acting as a soft Lewis base, can coordinate to soft metal centers. wikipedia.org The deprotonated thiolate form is the typical coordinating species in these complexes. wikipedia.org
The synthesis of metal thiolate complexes can be achieved through several routes, including the reaction of a metal salt with a thiolate (salt metathesis) or the reaction of a metal complex with a neutral thiol, which may involve a redox process. wikipedia.orgnih.govresearchgate.net The presence of fluorine in the ligand can influence the electronic properties and stability of the resulting metal complex. rsc.orgresearchgate.netnih.gov For instance, fluorinated thiolates have been used to create osmium(III) and osmium(IV) complexes. researchgate.net The five-carbon chain of this compound provides flexibility, which can influence the geometry of the resulting coordination complex.
Influence of Remote Fluorine on Thiol Reactivity
Electronic Effects on Acidic and Nucleophilic Properties
The highly electronegative fluorine atom exerts a potent electron-withdrawing inductive effect (-I effect). reddit.comnih.gov However, this effect diminishes with distance. In this compound, the fluorine is positioned at the γ-carbon relative to the thiol group, separated by a four-carbon chain. This separation significantly attenuates the inductive effect on the sulfur atom.
Consequently, the acidity (pKa) of this compound is expected to be only slightly higher than that of its non-fluorinated analog, 1-pentanethiol. researchgate.netrsc.org Theoretical calculations on various thiols have shown that fluorination does impact pKa, but the magnitude of this effect decreases with increasing distance between the fluorine and the thiol group. researchgate.netrsc.orgacs.org While the direct electronic influence on the nucleophilicity of the corresponding thiolate is likely minor, the presence of fluorine can subtly alter the molecule's properties, such as its interaction with solvents, which in turn could have a modest impact on reaction kinetics. maastrichtuniversity.nl
Table 3: Approximate pKa Values of Related Thiols
| Compound | Approximate pKa |
|---|---|
| Ethanethiol | 10.6 |
| 1-Pentanethiol | 10.5 |
| This compound | ~10.4 |
Conformational Preferences and Steric Hindrance Modulation
The substitution of hydrogen with fluorine can have a notable impact on the conformational preferences of an alkyl chain. nih.govacs.orgnih.govresearchgate.net This is due to a combination of steric and electronic factors, including the gauche effect associated with fluorine. However, in a flexible chain like that of this compound, the fluorine atom is at the opposite end of the molecule from the reactive thiol group.
Therefore, the remote fluorine is not expected to exert any significant steric hindrance at the sulfur atom. acs.orgresearchgate.net While the fluorine substitution will influence the conformational landscape of the pentyl chain, the energetic barriers to bond rotation are low, allowing the thiol group to readily adopt the necessary orientation for reaction. nsf.gov Any modulation of reactivity due to conformational changes is likely to be minimal and secondary to electronic effects. nih.govresearchgate.net
Reactivity of the Fluoroalkane Chain
The reactivity of the fluoroalkane portion of this compound is dominated by the properties of the carbon-fluorine (C-F) bond. This bond is the strongest single bond to carbon, with a typical bond dissociation energy exceeding 480 kJ/mol. nih.gov This exceptional strength renders the fluoroalkane chain relatively inert compared to its chloro-, bromo-, and iodo-alkane counterparts. nih.gov
The C-F bond in this compound is expected to be highly stable under a wide range of reaction conditions, including those involving moderate heat, and exposure to many acids and bases. Fluoroalkanes are known for their chemical inertness, which is a direct consequence of the high C-F bond energy and the high electronegativity of fluorine, which polarizes and strengthens the bond. nih.gov This stability makes them resistant to common nucleophilic substitution and elimination reactions that are typical for other haloalkanes. nih.gov
While specific stability studies on this compound are not available in the reviewed literature, it is anticipated that the molecule would remain intact under conditions that might typically cleave C-Cl, C-Br, or C-I bonds. The thiol group at the opposing end of the carbon chain is the more reactive site under most nucleophilic, basic, or oxidative conditions. However, extreme conditions or the use of highly specialized reagents, such as frustrated Lewis pairs or certain transition metal complexes, would be required to induce reactivity at the C-F bond. nih.govresearchgate.net
Functionalization of the fluoroalkane chain of this compound is challenging due to the inertness of both the C-F and C-H bonds along the alkyl chain. However, modern synthetic methods offer potential pathways.
The C-H bonds of the pentane (B18724) backbone could potentially undergo functionalization via free-radical reactions. In such reactions, a radical initiator would abstract a hydrogen atom from the carbon chain to form a carbon-centered radical. This radical could then react with another species to form a new bond.
The reactivity of C-H bonds in radical reactions generally follows the order tertiary > secondary > primary, due to the stability of the resulting carbon radical. In this compound, all methylene (B1212753) (CH₂) groups are secondary. The presence of the fluorine atom can exert an influence on the adjacent C-H bonds, but specific studies on this molecule are lacking. Photochemical approaches, often involving a diaryl ketone catalyst and a thiol co-catalyst, have been used to facilitate radical-mediated transformations, including the reduction of highly fluorinated groups. nih.gov Such methods could theoretically be adapted to functionalize the alkane backbone, although selectivity for a specific carbon atom would be a significant challenge.
Transforming the C-F bond is a formidable task but represents a significant area of research in organic chemistry. baranlab.org Selective activation of the C(sp³)-F bond in a primary fluoroalkane like this compound typically requires specialized reagents.
Methods for C-F bond activation include:
Frustrated Lewis Pairs (FLPs): Combinations of bulky Lewis acids and bases can work synergistically to abstract a fluoride (B91410) ion from an organic molecule, generating a carbocation that can be trapped by a nucleophile. researchgate.net
Transition Metal Catalysis: Certain transition metal complexes can activate C-F bonds, often through oxidative addition, although this is more common for C(sp²)-F bonds in fluoroarenes than for robust C(sp³)-F bonds in fluoroalkanes. nih.gov
Reductive Defluorination: Photoredox catalysis and other reductive methods can be employed to cleave C-F bonds, often generating a carbon-centered radical that can then be functionalized. nih.gov
Applying these methods to this compound would require careful consideration of the thiol group's compatibility, as it could potentially interfere with the catalysts or reagents used.
Potential for Further Functionalization or Derivatization
Mechanistic Pathways of Key Transformations
Detailed mechanistic pathways for reactions involving this compound have not been specifically elucidated in the scientific literature. The discussion below is therefore based on general mechanisms for the relevant functional groups.
No specific kinetic or thermodynamic data tables for reactions involving this compound are available in the published literature. A theoretical analysis would involve computational studies, such as Density Functional Theory (DFT), to model reaction pathways and calculate activation energies and reaction enthalpies. bmglabtech.com
Similarly, the kinetics of such a reaction would be governed by the height of the activation energy barrier of the rate-determining step. frontiersin.org For C-F activation, this is typically the C-F bond cleavage event itself. Kinetic studies would involve monitoring the reaction progress over time under various conditions (e.g., temperature, concentration) to determine rate constants and reaction orders, which could provide insight into the reaction mechanism. bmglabtech.com For example, a reaction's dependence on the concentration of a catalyst would support a mechanism in which the catalyst is involved in the rate-determining step. frontiersin.org
Intermediate Identification and Characterization
Mechanistic studies on the oxidation of complex, sterically hindered fluorinated thiols have successfully identified several key transient species. rsc.orgnih.gov These studies, while not performed on this compound itself, provide a validated framework for understanding the probable intermediates formed during its reactions, particularly with common oxidants. The fluorine atom within the molecule serves as a sensitive probe for ¹⁹F NMR spectroscopy, allowing for real-time observation of intermediate species in solution. researchgate.netnih.gov
Reactions of fluorinated thiols with oxidants like hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl) have been shown to proceed through distinct, observable intermediates. rsc.org The reaction with hydrogen peroxide leads to the formation of a persistent sulfenic acid (RSOH) intermediate. researchgate.net This species can be further oxidized to the corresponding sulfinic acid (RSO₂H) and ultimately to the sulfonic acid (RSO₃H). rsc.org
In contrast, the reaction with hypochlorous acid does not yield a detectable sulfenic acid. Instead, a sulfenyl chloride (RSCl) has been identified as the primary intermediate. rsc.orgnih.gov Furthermore, investigations into reactions with singlet oxygen suggest the formation of a sulfenyl hydroperoxide (RSOOH) intermediate, which is proposed based on product analysis and computational modeling. researchgate.netnih.gov
The characterization of these intermediates relies heavily on spectroscopic methods. The unique chemical shift of the fluorine atom in ¹⁹F NMR provides a clear signal for each new species formed in the reaction mixture, enabling researchers to track their appearance and disappearance over time. rsc.org This technique has proven invaluable for elucidating mechanisms that were previously inferred only from final product analysis.
The table below summarizes the key intermediates identified in studies of analogous fluorinated thiols, which can be extrapolated to predict the likely transient species in reactions involving this compound.
Table 1. Characterized Intermediates in Fluorinated Thiol Oxidation Reactions
| Oxidizing Agent | Observed Intermediate Species | Primary Characterization Method | Reference |
| Hydrogen Peroxide (H₂O₂) | Sulfenic acid (RSOH) | ¹⁹F NMR Spectroscopy | researchgate.net, rsc.org |
| Hypochlorous Acid (HOCl) | Sulfenyl chloride (RSCl) | ¹⁹F NMR Spectroscopy | rsc.org, nih.gov |
| Singlet Oxygen (¹O₂) | Sulfenyl hydroperoxide (RSOOH) | Product Analysis & Computational Modeling | researchgate.net, nih.gov |
This systematic approach, using a fluorine reporter group, represents a significant advancement in the study of thiol reaction mechanisms, allowing for the direct observation of transient species that are fundamental to understanding the chemical reactivity of compounds like this compound. researchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies
Structural Elucidation Techniques
Structural elucidation is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods offer complementary information, with NMR detailing the carbon-hydrogen framework and the immediate environment of the fluorine atom, while MS confirms the molecular weight and provides evidence of structural components through fragmentation analysis.
NMR spectroscopy is the most powerful tool for elucidating the precise structure of 5-fluoropentane-1-thiol in solution. By analyzing the interactions of atomic nuclei with an external magnetic field, one can map out the molecular connectivity. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.
The ¹H NMR spectrum of this compound provides information on the number of different proton environments and their neighboring atoms. The spectrum is expected to show distinct signals for the thiol proton (-SH), the protons on the carbon adjacent to the fluorine atom (F-CH₂-), the protons on the carbon adjacent to the sulfur atom (-CH₂-SH), and the three methylene (B1212753) groups (-CH₂) in the middle of the alkyl chain.
The thiol proton typically appears as a broad singlet or a triplet, with its chemical shift being sensitive to concentration and solvent. organicchemistrydata.org The protons on the carbon bearing the fluorine atom are significantly deshielded, causing their signal to appear far downfield. This signal is split by both the adjacent methylene protons and the fluorine atom, resulting in a complex multiplet, specifically a triplet of triplets. researchgate.net The protons adjacent to the thiol group are also deshielded, though to a lesser extent than the fluorinated end. The remaining methylene protons in the center of the chain will exhibit overlapping multiplets in the typical aliphatic region of the spectrum. docbrown.info
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 (-CH₂-SH) | 2.5 - 2.7 | Quartet | ~7.5 (³JHH) |
| H-2, H-3, H-4 (-CH₂-) | 1.4 - 1.8 | Multiplet | - |
| H-5 (-CH₂-F) | 4.4 - 4.6 | Triplet of Triplets | ~47 (²JHF), ~6.0 (³JHH) |
Note: Data are predicted based on analogous structures and general NMR principles. Actual values may vary depending on solvent and experimental conditions.
The ¹³C NMR spectrum reveals the five distinct carbon environments in the pentane (B18724) backbone. The carbon atom bonded to the highly electronegative fluorine atom (C-5) is significantly shifted downfield and exhibits a large one-bond coupling constant (¹JCF). compoundchem.com The carbon attached to the thiol group (C-1) also has a characteristic chemical shift, appearing further downfield than the internal alkane carbons but upfield from the fluorinated carbon. wisc.edu The remaining three methylene carbons (C-2, C-3, C-4) are found in the typical aliphatic region. Fluorine coupling extends beyond the directly attached carbon, with smaller two-bond (²JCF) and three-bond (³JCF) couplings often observable for C-4 and C-3, respectively, providing further confirmation of the structure.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) |
|---|---|---|
| C-1 (-CH₂-SH) | 24 - 28 | - |
| C-2 | 30 - 34 | - |
| C-3 | 21 - 25 | ~4-5 (³JCF) |
| C-4 | 29 - 33 | ~19-22 (²JCF) |
Note: Data are predicted based on analogous structures and general NMR principles. Actual values may vary depending on solvent and experimental conditions.
¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom. alfa-chemistry.com Since there is only one fluorine atom in this compound, the spectrum will display a single resonance. The chemical shift of this signal is indicative of an aliphatic fluorine environment. thermofisher.com This signal will be split into a triplet due to coupling with the two adjacent protons on C-5 (a ²JHF coupling). azom.com This provides clear evidence for the -CH₂-F moiety.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted H-F Coupling Constant (JHF, Hz) |
|---|
Note: Chemical shifts are referenced to CFCl₃. Data are predicted based on analogous structures and general NMR principles.
Common fragmentation pathways for alkyl thiols include the loss of the SH radical and the loss of H₂S. nist.gov Alpha-cleavage (cleavage of the C-C bond adjacent to the sulfur atom) is also a characteristic fragmentation for thiols. The presence of the fluorine atom introduces additional fragmentation possibilities, such as the loss of HF or cleavage at the C-F bond. Analysis of the masses of these fragments helps to piece together the molecular structure. unirioja.esnih.gov
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Identity |
|---|---|
| 122 | [C₅H₁₁FS]⁺ (Molecular Ion) |
| 89 | [M - SH]⁺ |
| 72 | [C₄H₈F]⁺ |
Note: Data are predicted based on known fragmentation patterns of thiols and halogenated alkanes.
High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of this compound. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. researchgate.netresearchgate.net This technique provides a highly accurate mass measurement of the molecular ion, which can then be matched to the calculated exact mass based on its chemical formula (C₅H₁₁FS), thereby confirming the elemental composition with high confidence. nih.gov
Table 5: HRMS Data for this compound
| Formula | Calculated Exact Mass (Da) |
|---|
Table of Compounds
| Compound Name |
|---|
| This compound |
| Tetramethylsilane |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the analysis of polar and thermally fragile molecules, including thiols. nih.govnih.gov This method allows for the ionization of the analyte directly from a solution, typically resulting in minimal fragmentation and providing clear information about the molecular weight. nih.gov
For this compound, ESI-MS analysis would primarily yield pseudomolecular ions. In positive ion mode, the protonated molecule, [M+H]⁺, would be the expected dominant species. In negative ion mode, the deprotonated molecule, [M-H]⁻, would likely be observed due to the acidity of the thiol proton.
High-resolution ESI-MS is particularly valuable as it can provide the exact mass of the molecule with high precision. This allows for the determination of the elemental composition, confirming the molecular formula (C₅H₁₁FS) and distinguishing it from other potential isobaric compounds. The technique's sensitivity makes it suitable for detecting even trace amounts of the compound or its reaction products in complex mixtures. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. rsc.org The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key functional groups: the thiol (S-H), alkyl (C-H), and carbon-fluorine (C-F) bonds.
The presence of the thiol group is identified by a weak but sharp absorption band for the S-H stretching vibration. libretexts.org The aliphatic nature of the pentane backbone is confirmed by strong absorptions corresponding to the stretching and bending vibrations of the C-H bonds. The C-F bond, being strong and polar, will also produce a strong absorption band in the fingerprint region of the spectrum.
Table 1: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Thiol (S-H) | Stretching | 2600-2550 | Weak |
| Alkane (C-H) | Stretching | 3000-2840 | Medium to Strong |
| Methylene (CH₂) | Bending (Scissoring) | ~1465 | Medium |
| Carbon-Fluorine (C-F) | Stretching | 1400-1000 | Strong |
This interactive table summarizes the key vibrational frequencies anticipated in the IR spectrum of this compound, based on established correlation tables. libretexts.org
Purity and Quantitative Analysis Methods
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques used to assess the purity and perform quantitative analysis of chemical compounds.
Gas Chromatography (GC) is particularly well-suited for the analysis of volatile compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a column. For sulfur-containing compounds, a Flame Photometric Detector (FPD) is often employed due to its high selectivity and sensitivity for sulfur. wur.nl This allows for the accurate quantification of the thiol even in the presence of non-sulfur impurities. The retention time of the compound under specific GC conditions serves as a reliable identifier.
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. While direct analysis of simple thiols by HPLC can be challenging due to their lack of a strong chromophore for UV detection, derivatization is a common strategy. researchgate.netnih.gov The thiol group can be reacted with a fluorescent labeling agent, such as 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F), to produce a highly fluorescent derivative. researchgate.netnih.gov This allows for sensitive and selective detection using a fluorescence detector, enabling precise quantification and purity assessment. researchgate.net
Gel Permeation Chromatography (GPC) for Polymerization Studies
When this compound is used as a monomer or a functionalizing agent in polymerization reactions, such as in thiol-ene click chemistry, Gel Permeation Chromatography (GPC) is an indispensable tool for characterizing the resulting polymers. nih.gov GPC, also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. rsc.org
The analysis provides critical information about the molecular weight distribution of the polymer sample. Key parameters obtained from GPC analysis include:
Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mₙ): An average that gives more weight to heavier molecules.
Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution. A PDI value close to 1.0 suggests a more uniform polymer chain length.
Tetrahydrofuran (THF) is a common eluent for GPC analysis of many polymers, and calibration is typically performed using polystyrene standards of known molecular weights. rsc.orgpolymer.co.kr By monitoring these parameters, researchers can understand how reaction conditions affect the degree of polymerization and the uniformity of the final polymer product. nih.gov
Elemental Analysis (CHN, Sulfur)
Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. It serves as a primary method for verifying the empirical formula of a synthesized compound and assessing its purity. robertson-microlit.comthermofisher.com
The technique involves the complete combustion of a small, precisely weighed amount of the sample. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector. thermofisher.com The experimental weight percentages are then compared to the theoretical values calculated from the molecular formula. For this compound (C₅H₁₁FS), a pure sample should yield results that closely match the theoretical composition. Significant deviations can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.
Table 2: Theoretical Elemental Composition of this compound (C₅H₁₁FS)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon (C) | 12.011 | 5 | 60.055 | 44.77 |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 8.27 |
| Fluorine (F) | 18.998 | 1 | 18.998 | 14.16 |
| Sulfur (S) | 32.06 | 1 | 32.060 | 23.90 |
| Total | 134.141 | 100.00 |
This interactive table presents the calculated elemental percentages for this compound, which serve as the benchmark for experimental results from CHNS analysis.
Advanced Surface and Bulk Characterization (for derived materials)
When this compound is used to create new materials, such as self-assembled monolayers (SAMs) on metal surfaces or as a component in bulk polymers, advanced characterization techniques are employed to understand the properties of these materials.
For surface-derived materials like SAMs on a gold substrate, Reflection-Absorption Infrared Spectroscopy (RAIRS) is a powerful technique. RAIRS provides information about the chemical composition, orientation, and packing order of the molecules on the surface. mdpi.com Changes in the frequency and intensity of vibrational bands, such as the C-H and C-F stretching modes, can reveal details about the conformational order within the monolayer.
For bulk polymer materials derived from this compound, thermal analysis techniques are crucial. Differential Scanning Calorimetry (DSC) is used to determine key thermal transitions, such as the glass transition temperature (T₉) and melting point (Tₘ). These properties are fundamental to understanding the polymer's physical state and processing characteristics. Thermogravimetric Analysis (TGA) provides information on the thermal stability of the material by measuring its mass loss as a function of temperature, indicating the onset of decomposition. researchgate.net
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a premier surface analysis technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material. nih.gov When analyzing a SAM of this compound on a substrate like gold, XPS confirms the presence of the constituent elements and provides crucial information about the chemical bonds formed.
High-resolution scans of the core-level electrons yield specific binding energies that act as chemical fingerprints. For a this compound SAM, the C 1s spectrum is expected to show distinct peaks corresponding to C-H/C-C, C-S, and C-F bonds. The F 1s spectrum would confirm the presence of fluorine, and the S 2p spectrum is particularly important for verifying the attachment to the gold substrate. The S 2p peak for a gold-bound thiolate (Au-S) appears at a lower binding energy (typically around 162 eV) compared to the peak for an unbound thiol or disulfide (163.5-164 eV). diva-portal.orgmdpi.com Angle-dependent XPS, where the takeoff angle of the photoelectrons is varied, can provide information about the orientation of the molecules within the SAM. diva-portal.org
Table 1: Expected XPS Core-Level Binding Energies for a this compound SAM on Gold Data is illustrative and based on typical values for short-chain fluoroalkanethiols.
| Core Level | Chemical Species | Typical Binding Energy (eV) |
| C 1s | C-C, C-H | ~285.0 |
| C-S | ~286.0 | |
| C-F | ~290-292 | |
| S 2p₃/₂ | S-Au (Thiolate) | ~162.0 |
| S-H (Unbound Thiol) | ~163.5 | |
| F 1s | C-F | ~688-689 |
| Au 4f₇/₂ | Au (Substrate) | ~84.0 |
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive technique that analyzes the outermost 1-2 nm of a sample. surfacesciencewestern.comnih.gov It involves bombarding the surface with a pulsed primary ion beam, which causes the ejection of secondary ions (atomic and molecular fragments) from the surface. These ions are then analyzed based on their mass-to-charge ratio, providing a detailed chemical fingerprint of the surface. springernature.com
For a this compound SAM, ToF-SIMS can confirm the molecular identity of the adsorbed species and provide information about its orientation and interaction with the substrate. The spectra would be expected to contain characteristic fragments from the fluorinated alkyl chain (e.g., CₓFᵧ⁺/⁻, CₓHᵧFz⁺/⁻), the sulfur headgroup, and clusters involving the gold substrate (e.g., AuS⁻, Au(C₅H₁₀F)S⁺). The detection of these molecular and cluster ions provides strong evidence of an intact monolayer covalently bound to the surface. diva-portal.orgsurfacesciencewestern.com The high mass resolution of ToF-SIMS allows for the unambiguous identification of different molecular fragments. springernature.com
Table 2: Expected Characteristic Secondary Ions in ToF-SIMS Analysis of a this compound SAM on Gold Expected fragments are based on the structure of this compound and general fragmentation patterns of similar compounds.
| Ion Type | Expected Fragment | Description |
| Negative | F⁻, S⁻, SH⁻ | Atomic ions from the molecule |
| CₓFᵧ⁻ | Fragments from the fluorinated chain | |
| AuS⁻, AuSF⁻ | Substrate-molecule cluster ions | |
| Positive | CH₃⁺, C₂H₅⁺ | Hydrocarbon fragments |
| CF₃⁺, C₂F₅⁺ | Fluorocarbon fragments | |
| Au⁺ | Substrate ion | |
| Au(C₅H₁₁FS)⁺ | Parent molecule-substrate cluster ion |
Grazing Incidence X-ray Diffraction (GIXD) for Monolayer Structures
Grazing Incidence X-ray Diffraction (GIXD) is a powerful, non-destructive technique used to determine the two-dimensional crystalline structure of thin films and monolayers at interfaces. harvard.eduresearchgate.net By directing an X-ray beam onto the surface at a very shallow angle (below the critical angle for total external reflection), the penetration of the X-rays is limited to the near-surface region, making the technique highly sensitive to the monolayer structure. researchgate.net
A GIXD analysis of a this compound SAM would provide quantitative information on the in-plane packing of the molecules, such as the lattice structure, unit cell dimensions, and the coherence length (the average size of the ordered domains). uh.edu From the position and shape of the diffraction peaks, the tilt angle and direction of the molecular chains with respect to the surface normal can also be determined. However, it is well-documented that alkanethiols with shorter chains tend to form less ordered SAMs compared to their longer-chain counterparts. diva-portal.org Therefore, a this compound monolayer might exhibit broad diffraction peaks indicative of liquid-like or poorly crystalline order. researchgate.net Studies on similar fluorinated thiols show that the larger steric size of fluorine atoms compared to hydrogen atoms leads to a larger lattice spacing than that observed for non-fluorinated alkanethiols. nih.gov
Table 3: Illustrative Structural Parameters for Fluoroalkanethiol SAMs Obtainable via GIXD This data is based on findings for other short to medium-chain fluoroalkanethiols and serves as an example.
| Parameter | Typical Value/Range | Significance |
| Nearest-Neighbor Spacing | 5.7 - 5.9 Å | Distance between adjacent molecules |
| Lattice Type | Hexagonal or Distorted Hexagonal | In-plane packing arrangement |
| Coherence Length | 20 - 50 Å | Size of crystalline domains |
| Molecular Tilt Angle | 10 - 30° from normal | Average orientation of the molecular chains |
Atomic Force Microscopy (AFM) for Surface Morphology
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides nanoscale-resolution three-dimensional images of a sample surface. nih.gov It operates by scanning a sharp tip attached to a cantilever over the surface. The deflection of the cantilever due to forces between the tip and the surface is measured, allowing for the generation of a topographical map. uh.edu
Table 4: Surface Morphological Features of Thiol SAMs Characterized by AFM Values are typical for alkanethiol and fluoroalkanethiol monolayers on gold substrates.
| Feature | Description | Typical Observation |
| Domain Structure | Ordered regions of packed molecules. | Often observed for longer-chain thiols; may be small or absent for short-chain thiols. |
| Surface Roughness (RMS) | Root-mean-square variation in surface height. | Typically very low for well-formed SAMs, in the range of 0.1 - 0.5 nm. |
| Defects (Pinholes) | Nanoscale holes in the monolayer exposing the substrate. | Common defects whose density reflects the quality of the SAM preparation. |
| Monolayer Thickness | Measured by scratching the SAM with the AFM tip. | Should correspond to the length of the molecule (~0.8-1.0 nm for C5 chain). |
Theoretical and Computational Chemistry Studies
Electronic Structure and Conformation Analysis
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational method to investigate the electronic structure and properties of molecules. For a molecule like 5-fluoropentane-1-thiol, DFT calculations would be instrumental in providing fundamental insights into its behavior at the molecular level.
Optimization of Molecular Geometries
A crucial first step in any computational study is the optimization of the molecular geometry to find the lowest energy structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, this would result in precise predictions of bond lengths, bond angles, and dihedral angles for its most stable conformation.
Hypothetical Optimized Geometric Parameters of this compound (Note: This table is illustrative and not based on published experimental or calculated data.)
| Parameter | Predicted Value |
|---|---|
| C-F Bond Length | ~1.39 Å |
| C-S Bond Length | ~1.82 Å |
| S-H Bond Length | ~1.34 Å |
| C-C-C Bond Angle | ~112° |
Calculation of Electronic Properties (e.g., charge distribution, dipole moments)
Hypothetical Electronic Properties of this compound (Note: This table is illustrative and not based on published experimental or calculated data.)
| Property | Predicted Value |
|---|---|
| Dipole Moment | 1.5 - 2.5 Debye |
| Mulliken Charge on F | -0.2 to -0.4 e |
| Mulliken Charge on S | -0.1 to -0.2 e |
Conformational Isomerism and Energy Minima
The flexible pentane (B18724) chain in this compound allows for the existence of multiple conformational isomers, or conformers, arising from rotation around the C-C single bonds. A thorough computational analysis would involve a systematic search for different low-energy conformers. By calculating the relative energies of these conformers, it is possible to determine their population distribution at a given temperature. This would reveal the most likely shapes the molecule adopts.
Reaction Mechanism Elucidation and Prediction
Computational chemistry is a valuable tool for elucidating and predicting reaction mechanisms. For this compound, theoretical studies could explore various potential reactions, such as the oxidation of the thiol group or nucleophilic substitution at the carbon bearing the fluorine atom. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing insights into the feasibility and kinetics of different reaction pathways. However, specific published studies detailing the reaction mechanisms of this compound are not currently available.
Transition State Characterization and Activation Energies
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a fundamental tool for characterizing the transition states and calculating the activation energies of reactions involving this compound. By modeling the potential energy surface of a reaction, stationary points, including minima (reactants and products) and saddle points (transition states), can be located.
For a representative thiol reaction, such as a thiol-ene click reaction, DFT calculations can elucidate the geometry of the transition state, which is crucial for understanding the reaction mechanism. Frequency analysis is then typically performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The activation energy (Ea) is a key parameter derived from these calculations, representing the energy barrier that must be overcome for the reaction to proceed. For instance, in a hypothetical thiol-ene reaction involving this compound, the activation energy would be calculated as the difference in energy between the transition state and the reactants. These calculations can be performed in the gas phase or with the inclusion of solvent effects, which can significantly influence the energy barrier.
Table 1: Hypothetical Activation Energies for the Reaction of this compound with an Alkene
| Solvent | Activation Energy (kcal/mol) |
|---|---|
| Gas Phase | 15.2 |
| Toluene (B28343) | 14.8 |
| Acetonitrile | 13.5 |
Reaction Pathway Mapping for Thiol-Based Transformations
Computational methods are invaluable for mapping the entire reaction pathway for transformations involving the thiol group of this compound. This involves identifying all intermediates and transition states that connect the reactants to the products, providing a comprehensive understanding of the reaction mechanism.
Common thiol-based transformations that can be mapped include nucleophilic additions, thiol-ene reactions, and thiol-disulfide exchanges. For example, in a base-catalyzed Michael addition of this compound to an α,β-unsaturated carbonyl compound, computational mapping would reveal the stepwise process: deprotonation of the thiol to a more nucleophilic thiolate, subsequent nucleophilic attack on the β-carbon, and protonation of the resulting enolate to yield the final product. nih.gov
These pathway maps can also elucidate competing reaction channels and help predict the conditions necessary to favor a desired product. The influence of catalysts, solvents, and substituents on the reaction pathway can be systematically investigated. nih.govbogazici.edu.tr
Prediction of Regio- and Stereoselectivity
Theoretical calculations are highly effective in predicting the regio- and stereoselectivity of reactions involving this compound. By comparing the activation energies of different possible reaction pathways, the most favorable outcome can be determined.
For instance, in the addition of this compound to an unsymmetrical alkene, two different regioisomers (Markovnikov and anti-Markovnikov) could potentially be formed. By calculating the activation energies for the transition states leading to each regioisomer, the predominant product can be predicted. The pathway with the lower activation energy will be kinetically favored.
Similarly, stereoselectivity (e.g., syn vs. anti-addition) can be assessed by comparing the energies of the diastereomeric transition states. Computational models can account for steric and electronic effects that govern the stereochemical outcome of the reaction.
Intermolecular Interactions and Solvent Effects
The behavior of this compound in a condensed phase is governed by its intermolecular interactions with surrounding molecules, including solvent molecules.
Molecular Dynamics (MD) Simulations for Solvation Behavior
Molecular dynamics (MD) simulations are a powerful computational technique used to study the solvation behavior of molecules like this compound. In an MD simulation, the motions of the solute and solvent molecules are calculated over time, providing a detailed picture of the solvation shell structure and dynamics. arxiv.org
For this compound, MD simulations can reveal how solvent molecules arrange themselves around the polar thiol group and the more nonpolar fluorinated alkyl chain. In a polar protic solvent like water, hydrogen bonding between the solvent and the thiol group would be expected. In contrast, in a nonpolar solvent, weaker van der Waals interactions would dominate. The presence of the fluorine atom can also influence local solvent structure due to its electronegativity. arxiv.org
Radial distribution functions (RDFs) are a common output of MD simulations that provide information about the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This allows for a quantitative analysis of the solvation structure.
Non-Covalent Interactions with Other Molecular Species
This compound can participate in a variety of non-covalent interactions with other molecules, which are crucial for its physical properties and its interactions in biological systems. These interactions can be studied using quantum chemical calculations.
The thiol group can act as a hydrogen bond donor (S-H···A) and a weak hydrogen bond acceptor (D-H···S). wikipedia.org The presence of the highly electronegative fluorine atom can lead to dipole-dipole interactions. Furthermore, the molecule as a whole can engage in dispersion forces (van der Waals interactions). wikipedia.org
Table 2: Estimated Energies of Non-Covalent Interactions for this compound
| Interaction Type | Interacting Partner | Estimated Interaction Energy (kcal/mol) |
|---|---|---|
| Hydrogen Bond (Donor) | Water (Oxygen) | -2.5 to -4.0 |
| Hydrogen Bond (Acceptor) | Water (Hydrogen) | -1.0 to -2.0 |
| Dipole-Dipole | Acetone | -1.5 to -3.0 |
| Dispersion | Methane | -0.5 to -1.5 |
Rational Design Principles for Derived Compounds
The principles of rational drug design can be applied to this compound as a lead compound to develop new molecules with desired biological activities. parssilico.com This process often involves computational methods to guide the design and optimization of derivatives. mdpi.com
Structure-based drug design would be applicable if the biological target of this compound is known. Molecular docking simulations could be used to predict how derivatives of the compound bind to the active site of the target protein. nih.gov This information can then be used to design modifications that enhance binding affinity and selectivity. For example, the alkyl chain length could be modified, or additional functional groups could be introduced to form specific interactions with amino acid residues in the active site.
Ligand-based drug design approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, could be employed if a series of compounds with known activities are available. mdpi.com A QSAR model can be developed to correlate the structural features of the molecules with their biological activity. This model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing. The introduction of fluorine is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. emerginginvestigators.org
Structure Reactivity Relationships and Fluorine Effects in 5 Fluoropentane 1 Thiol
Impact of Remote Fluorine on the Thiol Group's Acidity and Nucleophilicity
The thiol group (-SH) can act as a weak acid by donating its proton or as a nucleophile through its sulfur atom. The presence of a fluorine atom at the C-5 position modulates both of these properties primarily through electronic effects transmitted along the pentane (B18724) chain.
Fluorine is the most electronegative element, giving the carbon-fluorine bond a significant polar nature (Cδ+—Fδ-). st-andrews.ac.uknih.gov This high electronegativity results in a powerful electron-withdrawing inductive effect (-I effect), where electron density is pulled from adjacent atoms. nih.govnih.gov This effect propagates through the sigma (σ) bonds of the alkane chain, influencing the electronic environment of the distant thiol group.
Table 1: Comparative Acidity of Pentanethiol and its Halogenated Analogs (Illustrative)
This table illustrates the expected trend in acidity due to the inductive effect of a terminal halogen. The pKa value for 5-fluoropentane-1-thiol is an educated estimate based on established chemical principles.
| Compound | Formula | Inductive Effect of Halogen | Expected pKa |
| Pentane-1-thiol | CH₃(CH₂)₄SH | None | ~10.5 |
| 5-Chloropentane-1-thiol | Cl(CH₂)₅SH | Weakly withdrawing | Slightly < 10.5 |
| 5-Bromopentane-1-thiol | Br(CH₂)₅SH | Weakly withdrawing | Slightly < 10.5 |
| This compound | F(CH₂)₅SH | Strongly withdrawing | Noticeably < 10.5 |
Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (σ) to an adjacent empty anti-bonding orbital (σ). In fluorinated alkanes, several types of hyperconjugative interactions can occur. One of the most significant is the interaction between a carbon-carbon bonding orbital (σC-C) and a carbon-fluorine anti-bonding orbital (σC-F). st-andrews.ac.ukresearchgate.netnih.gov
These σC-C → σC-F interactions are a driving force behind the preference for helical conformations in longer perfluorinated alkane chains. st-andrews.ac.uknih.gov In this compound, while the molecule is not perfluorinated, analogous interactions exist. For instance, donation from the σC4-C5 bond into the σC-H and σC-S orbitals at the other end of the molecule can occur, although this effect is generally weaker than the primary inductive effect over such a distance. More relevantly, hyperconjugation involving the C-F bond can influence the stability of certain conformations, which in turn affects reactivity. The low energy of the σC-F anti-bonding orbital makes it a good electron acceptor, subtly altering the electronic landscape of the entire molecule. st-andrews.ac.uknih.gov
Stereoelectronic Control in Reactions Involving the Thiol
Stereoelectronic effects are orbital-based interactions that dictate the three-dimensional course of a reaction. In this compound, the conformation of the alkyl chain, influenced by the fluorine atom, can play a role in how the thiol group reacts.
While specific studies on the stereoselectivity of this compound are scarce, general principles can be applied. In reactions where the thiolate anion acts as a nucleophile, its approach to an electrophilic center can be sterically hindered or directed by the conformation of the fluorinated alkyl chain. The fluorine atom itself is relatively small (van der Waals radius of 1.47 Å, between hydrogen and oxygen), so direct steric hindrance is minimal. nih.gov However, the conformational preferences it induces in the chain could favor certain reactant alignments over others, leading to modest levels of stereoselectivity in complex reactions.
The substitution of hydrogen with fluorine can significantly alter the conformational preferences of an alkyl chain. In perfluorinated alkanes, a helical geometry is often preferred over the typical all-trans (zig-zag) conformation of hydrocarbons. st-andrews.ac.uk This is attributed to a combination of steric and hyperconjugative effects (σC-C → σ*C-F). researchgate.netnih.gov
For this compound, the single fluorine atom can influence the gauche/anti conformational equilibria of the C-C bonds. This conformational bias can affect the average distance and orientation between the terminal fluorine and the thiol group. Such preferences can influence intramolecular reactions or interactions and can affect the molecule's ability to bind to a surface or an enzyme's active site. For example, a conformation that brings the fluorine and sulfur atoms into closer proximity could be disfavored due to electrostatic repulsion, altering the energy landscape for reactions that require a specific molecular shape.
Chain Length Effects in Fluorinated Alkane Thiols
The influence of the fluorine atom's inductive effect diminishes with increasing distance from the functional group. In a homologous series of ω-fluoroalkanethiols, the effect on the thiol's acidity would be most pronounced in shorter chains and would decrease as the chain length increases.
For example, the acidity of 3-fluoropropane-1-thiol (B2679703) would be significantly higher than that of pentane-1-thiol. In this compound, the effect is attenuated by the intervening four carbon atoms, but it remains significant. If the chain were extended to 10-fluorodecane-1-thiol, the inductive effect on the thiol group would be substantially weaker. This attenuation of the inductive effect with distance is a well-established principle in physical organic chemistry.
Table 2: Attenuation of Inductive Effect with Chain Length (Illustrative pKa Values)
This table shows how the acid-strengthening effect of a terminal fluorine atom is expected to decrease as the length of the carbon chain separating it from the thiol group increases.
| Compound | Number of Intervening CH₂ Groups | Relative Inductive Effect at -SH | Expected pKa Trend |
| 2-Fluoroethane-1-thiol | 1 | Strongest | Lowest |
| 3-Fluoropropane-1-thiol | 2 | Strong | Low |
| 4-Fluorobutane-1-thiol | 3 | Moderate | Intermediate |
| This compound | 4 | Weaker | Higher |
| Pentane-1-thiol (unsubstituted) | N/A | None | Highest |
Comparison with Shorter and Longer Fluorinated Analogs
The properties of self-assembled monolayers are significantly influenced by the length of the constituent alkanethiol chains. In the case of ω-fluoroalkanethiols, this interplay between chain length and the terminal fluorine atom dictates the final structure and reactivity of the monolayer.
Systematic studies on homologous series of ω-fluoroalkanethiols (F(CH₂)nSH) are limited, but data from related systems and theoretical models allow for an inferential comparison. Generally, as the alkyl chain length increases in a homologous series of n-alkanethiols, the van der Waals interactions between the chains become more dominant, leading to more ordered and densely packed monolayers. researchgate.net For shorter chains, the molecules have greater mobility, which can result in a less ordered monolayer. researchgate.net
Conversely, in longer analogs, such as 7-fluoroheptane-1-thiol, the increased chain length allows for more organized packing due to stronger inter-chain van der Waals forces, similar to non-fluorinated alkanethiols. The terminal fluorine's dipole is further from the substrate, and its influence is primarily directed towards the monolayer's surface. This can lead to a more pronounced "odd-even" effect, where the orientation of the terminal C-F bond, and consequently the surface dipole, alternates with the number of methylene (B1212753) units in the chain. researchgate.netnih.gov This effect is a known phenomenon in n-alkanethiol SAMs and has been observed to influence properties like surface potential and wettability. scholaris.canih.govrsc.org
Below is a table summarizing the expected trends in properties when comparing this compound to its shorter and longer ω-fluoroalkanethiol analogs on a gold substrate.
| Property | Shorter Analog (e.g., 3-Fluoropropane-1-thiol) | This compound | Longer Analog (e.g., 7-Fluoroheptane-1-thiol) |
| Monolayer Ordering | Less ordered due to weaker inter-chain interactions. | Intermediate ordering. | More ordered due to stronger inter-chain interactions. |
| Molecular Tilt Angle | Potentially larger and more variable tilt angle. | Defined tilt angle, influenced by a balance of chain-chain and dipole interactions. | More upright orientation (smaller tilt angle) with clear odd-even variations. |
| Surface Dipole Moment | Dipole is closer to the substrate, potentially interacting with it. | Moderate and well-defined surface dipole. | Stronger and more oriented surface dipole, contributing to odd-even effects. |
| Wettability (Contact Angle) | Likely to be more hydrophilic due to the proximity of the fluorine to the surface and potential for disorder. | Intermediate hydrophobicity. | Higher hydrophobicity, with potential odd-even variations in contact angle. |
Implications for Self-Assembly and Surface Interactions
The structure of this compound, with its five-carbon chain, places it in a transitional zone where the properties of the self-assembled monolayer are a delicate balance between the organizing effect of the alkyl chain and the disruptive and polarizing influence of the terminal fluorine atom.
Self-Assembly:
The self-assembly of alkanethiols on gold is a spontaneous process driven by the strong affinity of sulfur for gold and the van der Waals interactions between the alkyl chains. harvard.edu For this compound, the assembly process will be influenced by:
Chain Length: A five-carbon chain is relatively short, meaning the van der Waals interactions are weaker compared to longer chain alkanethiols. This can lead to a higher population of defects, such as gauche conformations, within the monolayer.
Terminal Fluorine: The electronegative fluorine atom creates a dipole at the end of the chain. This terminal dipole can interact with the dipoles of adjacent molecules, influencing the packing arrangement. The repulsive interactions between parallel dipoles can lead to a less dense packing compared to their non-fluorinated counterparts.
Surface Interactions:
The terminal fluorine atom of this compound dictates the chemical nature of the monolayer's surface, which in turn governs its interactions with the surrounding environment.
Wettability: The presence of fluorine at the surface generally leads to a lower surface energy and increased hydrophobicity compared to a methyl-terminated surface. researchgate.net However, for a short chain like pentane, the single fluorine atom also introduces a significant dipole moment at the surface. This can lead to complex interactions with polar liquids. While the surface is generally hydrophobic, the exposed dipole can interact with water molecules, potentially leading to a lower contact angle than what might be expected for a more fluorinated surface. researchgate.net
Adhesion and Friction: The properties of the fluorinated surface also affect adhesion and friction. Fluorinated surfaces are known for their low coefficients of friction. The well-defined, low-energy surface created by a monolayer of this compound would be expected to exhibit reduced adhesion and friction compared to a non-fluorinated or a disordered surface.
Molecular Recognition and Sensing: The defined surface dipole of a this compound monolayer can be exploited in sensing applications. Changes in the local environment, such as the binding of analytes, can alter the surface potential, which can be detected electronically. The ability to create a surface with a specific, reproducible dipole moment is a key advantage of using ω-fluoroalkanethiols in the fabrication of molecular electronic devices and sensors.
The following table provides a comparative overview of the expected surface properties of a self-assembled monolayer of this compound on gold against its non-fluorinated analog, pentane-1-thiol.
| Surface Property | Pentane-1-thiol SAM | This compound SAM |
| Surface Termination | -CH₃ | -CH₂F |
| Surface Energy | Higher | Lower |
| Water Contact Angle | Lower (more hydrophilic) | Higher (more hydrophobic, but with polar character) |
| Surface Dipole | Weak | Strong, oriented |
| Adhesion | Higher | Lower |
Future Research Directions and Emerging Opportunities for 5 Fluoropentane 1 Thiol
Novel Synthetic Routes and Sustainable Methodologies
The future synthesis of 5-fluoropentane-1-thiol and its derivatives will likely pivot towards greener and more efficient methodologies, moving away from traditional, often harsh, chemical processes. Significant research has been directed toward developing sustainable synthetic approaches for organofluorine compounds, driven by the need for environmentally benign processes with high yields and energy efficiency. benthamdirect.combenthamscience.com
Future research could focus on applying these green approaches to the synthesis of this compound. This includes the use of microwave-assisted synthesis, employing water or ionic liquids as green solvents, and developing novel organocatalysts or photocatalysts to introduce the fluorine atom selectively onto the pentane (B18724) backbone. benthamdirect.combenthamscience.com For instance, a route involving a copper-catalyzed selective direct fluorination followed by a biochemical process could offer a more efficient and scalable alternative to conventional methods. rsc.org The goal would be to minimize waste, reduce energy consumption, and use less toxic reagents, aligning with the principles of green chemistry. tandfonline.comrsc.org
Similarly, the introduction of the thiol group can be optimized. While traditional methods exist, research into metal-catalyzed thiolation reactions could provide milder and more selective pathways. nih.gov Exploring enzymatic or chemoenzymatic strategies for both the fluorination and thiolation steps represents a significant opportunity to create highly sustainable and efficient synthetic routes.
| Research Focus Area | Potential Methodology | Key Advantages |
| Selective Fluorination | Photocatalysis, Organocatalysis | High selectivity, mild reaction conditions, reduced use of hazardous reagents. benthamdirect.com |
| Sustainable Solvents | Water, Ionic Liquids, Supercritical CO₂ | Reduced environmental impact, improved safety, potential for catalyst recycling. benthamdirect.com |
| Energy Efficiency | Microwave-Assisted Synthesis, Flow Chemistry | Shorter reaction times, improved heat transfer, precise process control. benthamdirect.com |
| Biocatalysis | Enzyme-Mediated Reactions (e.g., amidases) | High enantioselectivity, operation under mild conditions, biodegradable catalysts. rsc.orgacs.org |
Exploration of Unconventional Reactivity Pathways
Beyond its established functional group chemistry, future research should delve into the unconventional reactivity of this compound. This involves activating the typically robust aliphatic carbon-fluorine (C-F) bond and exploring novel radical-based transformations of the thiol group.
The C-F bond is the strongest single bond to carbon, making its cleavage a significant chemical challenge. mdpi.comnih.gov However, recent advances in transition-metal catalysis and photoredox catalysis have enabled the activation of aliphatic C-F bonds under milder conditions. researchgate.netthe-innovation.org Future studies could investigate the selective activation of the C-F bond in this compound to replace the fluorine with other functional groups, thereby opening pathways to a diverse range of new pentane derivatives that would be otherwise difficult to synthesize.
The thiol group is also ripe for exploring unconventional reactivity. While thiol-ene and thiol-yne "click" reactions are well-established, the generation of thiyl radicals offers a gateway to more complex molecular architectures. nih.gov Research could focus on photoredox-catalyzed reactions where the thiol acts as a radical precursor for C-C or C-heteroatom bond formation. dntb.gov.uaucl.ac.uk Such radical-based pathways could enable the use of this compound in cascade reactions to build complex cyclic or acyclic structures. nih.gov
Integration into Advanced Functional Systems
A major opportunity for this compound lies in its use as a building block for advanced functional systems, leveraging the unique properties imparted by both the fluorine atom and the thiol group.
Self-Assembled Monolayers (SAMs): The thiol group serves as a powerful anchor for grafting molecules onto metal surfaces, particularly gold. rsc.org Alkanethiols spontaneously form highly ordered, single-layer films known as self-assembled monolayers (SAMs). cd-bioparticles.com this compound could be used to create SAMs with tailored surface properties. The terminal fluoroalkyl chain would be expected to create low-energy surfaces that are both hydrophobic and lipophobic. Such surfaces are of great interest for applications in anti-fouling coatings, microelectronics, and biosensors. nih.gov Future research would involve characterizing the structure, ordering, and surface properties of these SAMs.
Functional Polymers: The incorporation of fluorine into polymers can dramatically alter their properties, enhancing thermal stability, chemical resistance, and creating low surface energy. man.ac.ukmdpi.com this compound could be integrated into polymers through several strategies. For example, it could be used in thiol-ene polymerization reactions to form the polymer backbone or be grafted onto existing polymers as a side chain. rsc.org This could lead to the development of novel fluorinated polymers for applications such as advanced coatings, membranes, and optical materials. man.ac.ukresearchgate.net
Bioconjugation and Drug Discovery: The introduction of fluorine is a common strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. mdpi.com The thiol group provides a convenient handle for conjugation to biomolecules. acs.orgresearchgate.net Therefore, this compound could be explored as a novel fragment for drug design or as a linker for bioconjugation, attaching therapeutic or imaging agents to proteins or peptides. acs.orgnih.gov
| Application Area | Role of this compound | Potential Impact |
| Surface Science | SAM building block on gold/metal surfaces | Creation of low-energy, hydrophobic, and lipophobic surfaces for anti-fouling or sensing applications. nih.govnsf.gov |
| Materials Chemistry | Monomer or modifying agent for polymers | Development of fluoropolymers with enhanced thermal and chemical stability, and unique surface properties. man.ac.ukresearchgate.net |
| Medicinal Chemistry | Fragment or linker in bioactive molecules | Modulation of pharmacokinetic properties (e.g., lipophilicity, metabolic stability) of drug candidates. mdpi.comacs.org |
Development of High-Throughput Screening for Derivatives
To accelerate the discovery of new applications for this compound, high-throughput screening (HTS) methodologies will be indispensable. HTS is a key process in drug discovery and materials science that allows for the rapid, automated testing of large numbers of compounds for a specific activity. nih.govbmglabtech.com
Future work should involve the creation of derivative libraries based on the this compound scaffold. Using the novel synthetic and reactivity pathways discussed previously, a diverse set of molecules can be generated where either the thiol or the fluoroalkane portion of the molecule is modified.
These libraries could then be subjected to HTS for various purposes:
Biological Activity: Screening for hits against specific biological targets, such as enzymes or receptors, to identify new lead compounds for drug discovery. nih.gov
Material Properties: Screening for derivatives that form SAMs with optimal properties (e.g., wettability, stability) or that can be polymerized to create materials with desired characteristics.
Catalysis: Developing derivatives that can act as ligands for metal catalysts and screening them for performance in various chemical transformations.
The integration of automated synthesis platforms with HTS would enable a rapid and efficient exploration of the chemical space around this compound, significantly speeding up the discovery of novel functions and applications. sigmaaldrich.com
Multidisciplinary Research Collaborations
Realizing the full potential of this compound will require a multidisciplinary approach, fostering collaborations between scientists and engineers from various fields. The exploration of fluorine chemistry, in particular, has benefited greatly from research at the interface of chemistry and biology. nih.gov
Chemists and Materials Scientists: Synthetic chemists can focus on developing novel, sustainable routes to this compound and its derivatives. Materials scientists can then investigate how these molecules can be integrated into advanced materials, such as polymers and surface coatings, and characterize their physical and chemical properties. researchgate.net
Biochemists and Pharmacologists: Collaborations with life scientists are crucial for exploring the biomedical applications of these compounds. This could involve screening derivative libraries for antimicrobial or anticancer activity, or developing new bioconjugation strategies for targeted drug delivery. acs.orgresearchgate.net
Chemical and Biomedical Engineers: Engineers can play a vital role in scaling up the synthesis of promising compounds and in designing and fabricating devices that utilize the unique properties of materials derived from this compound, such as biosensors or medical implants with anti-fouling surfaces.
Such collaborative efforts will be essential to translate fundamental discoveries in the chemistry of this compound into practical technologies and valuable products.
Q & A
Q. What are the optimal synthetic routes for 5-fluoropentane-1-thiol, and how can reaction yields be maximized?
Methodological Answer :
- Nucleophilic substitution : React 5-bromo-1-pentanethiol with KF in polar aprotic solvents (e.g., DMF) under controlled temperature (60–80°C). Monitor progress via <sup>19</sup>F NMR to confirm fluorination .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted thiols and byproducts. Confirm purity via GC-MS (>98%) .
- Yield optimization : Pre-dry reagents and solvents (e.g., molecular sieves) to minimize hydrolysis. Use Schlenk-line techniques for air-sensitive intermediates .
Q. How can this compound be characterized using spectroscopic and chromatographic methods?
Methodological Answer :
- NMR : Assign <sup>1</sup>H and <sup>13</sup>C peaks using DEPT-135 to distinguish CH2 and CH3 groups. The fluorine atom induces deshielding in adjacent protons (δ ~4.5–5.5 ppm) .
- FTIR : Confirm thiol (-SH) stretch at ~2550 cm<sup>-1</sup> and C-F stretch at 1100–1000 cm<sup>-1</sup>. Compare with reference spectra from NIST Chemistry WebBook .
- HPLC : Use a C18 column with UV detection (λ = 210 nm) and a mobile phase of acetonitrile/water (70:30) for quantitative analysis .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in organometallic coupling reactions?
Methodological Answer :
- Electronic effects : Fluorine’s electronegativity reduces electron density at the thiol group, lowering nucleophilicity. Use DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and predict reactivity .
- Steric effects : The pentane chain length allows flexibility in forming metal-thiolate complexes. Compare reaction rates with shorter-chain analogs (e.g., 2-fluoroethanethiol) using stopped-flow kinetics .
- Case study : Screen Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) under varying ligand systems (e.g., XPhos vs. SPhos) to assess catalytic efficiency .
Q. How can contradictory data on the stability of this compound under oxidative conditions be resolved?
Methodological Answer :
- Controlled oxidation studies : Expose the compound to H2O2 (1–10 mM) in buffered solutions (pH 7.4). Monitor disulfide formation via LC-MS and quantify using internal standards (e.g., d4-cystine) .
- Statistical analysis : Apply mixed-effects models to account for batch variability. Use bootstrapping to assess confidence intervals for degradation rates .
- Confounding factors : Test for trace metal contamination (e.g., Fe<sup>3+</sup>) using ICP-MS, as metals accelerate oxidation .
Q. What computational strategies are effective for modeling the conformational dynamics of this compound in solvent environments?
Methodological Answer :
- Molecular dynamics (MD) : Simulate in explicit solvents (e.g., water, DMSO) using AMBER or GROMACS. Analyze gauche/trans conformer ratios via torsional angle distributions .
- Solvent effects : Compare implicit (e.g., COSMO) vs. explicit solvent models to assess dielectric screening impacts on fluorine-thiol interactions .
- Validation : Cross-reference MD results with NOESY NMR data to confirm spatial proximities in solution .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported pKa values for this compound?
Methodological Answer :
- Standardized measurement : Use potentiometric titration with a Ag/AgCl electrode in degassed THF/water (1:1). Calibrate pH meters with IUPAC-recommended buffers .
- Meta-analysis : Aggregate literature data (e.g., Reaxys, SciFinder) and apply random-effects models to estimate pooled pKa values. Report heterogeneity indices (I<sup>2</sup>) .
- Probe experimental conditions : Test the impact of ionic strength (e.g., 0.1 M vs. 1.0 M KCl) on thiol deprotonation .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer :
- Ventilation : Use fume hoods with ≥100 fpm face velocity. Install H2S detectors due to potential thiol degradation .
- PPE : Wear nitrile gloves (≥8 mil thickness) and safety goggles. Avoid latex, which is permeable to thiols .
- Waste disposal : Quench residual thiols with NaOCl (10% v/v) before disposal to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
